The patent application focuses on the formation of salts and crystalline forms of 2-[3-[2-(tert-butylsulfanylmethyl)-4-(2,2-dimethylpropanoylamino)phenoxy]-4-methoxyphenyl]acetic acid []. This suggests that the carboxylic acid group is reactive and can readily form salts with various counterions. The specific salts and their preparation methods are likely detailed in the patent itself.
2-[3-[2-(tert-butylsulfanylmethyl)-4-(2,2-dimethylpropanoylamino)phenoxy]-4-methoxyphenyl]acetic acid acts as a DP2 receptor antagonist []. This means that it binds to the DP2 receptor and blocks the binding of its natural ligand, PGD2. This inhibition of DP2 receptor signaling can have therapeutic effects in inflammatory and respiratory diseases, particularly asthma.
The patent application suggests the use of 2-[3-[2-(tert-butylsulfanylmethyl)-4-(2,2-dimethylpropanoylamino)phenoxy]-4-methoxyphenyl]acetic acid and its salts, especially the sodium salt, in the treatment of inflammatory and respiratory diseases, particularly asthma []. This highlights the potential therapeutic applications of this compound in managing these conditions.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6